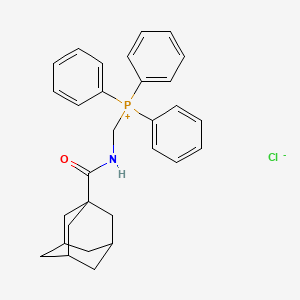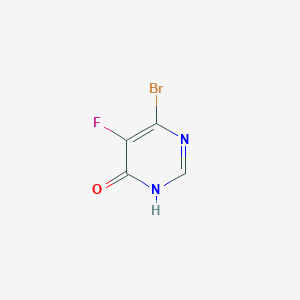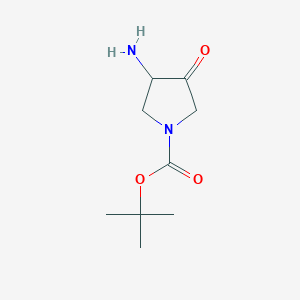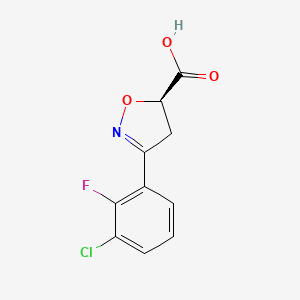
(R)-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is a chemical compound that belongs to the class of isoxazole derivatives This compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which contributes to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions One common method involves the reaction of 3-chloro-2-fluorobenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This intermediate is then subjected to cyclization using a suitable acid catalyst to yield the isoxazole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient and cost-effective processes, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of functionalized isoxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology
In biological research, this compound is investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Medicine
In the field of medicine, ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals aimed at treating various diseases.
Industry
In industry, this compound can be used in the development of agrochemicals, materials science, and other applications where its unique chemical properties are advantageous.
Mechanism of Action
The mechanism of action of ®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The chloro and fluoro substituents on the phenyl ring contribute to its binding affinity and specificity towards these targets. The compound may exert its effects through the inhibition of enzymes, modulation of receptor activity, or interference with cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid: Lacks the ®-configuration, which may affect its biological activity.
3-(3-Chloro-2-fluorophenyl)-isoxazole-5-carboxylic acid: Lacks the dihydro component, which may influence its chemical reactivity.
3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole: Lacks the carboxylic acid group, which may impact its solubility and interaction with biological targets.
Uniqueness
®-3-(3-Chloro-2-fluorophenyl)-4,5-dihydroisoxazole-5-carboxylic acid is unique due to its specific stereochemistry and the presence of both chloro and fluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H7ClFNO3 |
|---|---|
Molecular Weight |
243.62 g/mol |
IUPAC Name |
(5R)-3-(3-chloro-2-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid |
InChI |
InChI=1S/C10H7ClFNO3/c11-6-3-1-2-5(9(6)12)7-4-8(10(14)15)16-13-7/h1-3,8H,4H2,(H,14,15)/t8-/m1/s1 |
InChI Key |
SCIPKLWSXIIFHA-MRVPVSSYSA-N |
Isomeric SMILES |
C1[C@@H](ON=C1C2=C(C(=CC=C2)Cl)F)C(=O)O |
Canonical SMILES |
C1C(ON=C1C2=C(C(=CC=C2)Cl)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13140635.png)
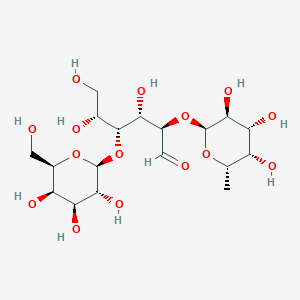
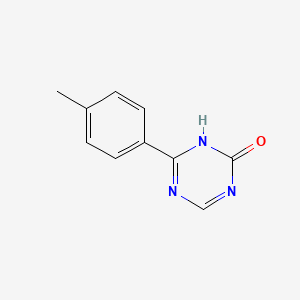
![2,5-Bis[5-[4-(4-fluorophenyl)phenyl]thiophen-2-yl]thiophene](/img/structure/B13140658.png)

![(2R)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13140673.png)
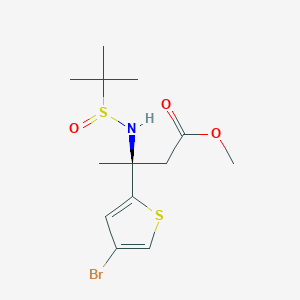



![disodium;[(2R)-3-octadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B13140697.png)
